molecular formula C10H10N2O4 B6613002 3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid CAS No. 67704-14-7

3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid

Cat. No. B6613002
CAS RN: 67704-14-7
M. Wt: 222.20 g/mol
InChI Key: DBFOIKSXCRQVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid (3-AHB) is a synthetic organic compound that has been used in various scientific research applications. It is a derivative of benzoic acid and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid is not fully understood. However, it is believed that it acts as an inhibitor of various enzymes, including cytochrome P450 enzymes. Additionally, it has been found to inhibit the transport of drugs across cell membranes, as well as to inhibit the activity of various ion channels.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes. Additionally, it has been found to inhibit the transport of drugs across cell membranes, as well as to inhibit the activity of various ion channels. Additionally, it has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid in lab experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a relatively stable compound, and it is easy to store and handle.
However, there are also some limitations to the use of this compound in lab experiments. It is a relatively non-specific inhibitor, and it can inhibit the activity of multiple enzymes. Additionally, it can cause the accumulation of toxic metabolites, and it can cause cytotoxicity at high concentrations.

Future Directions

The future research on 3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could focus on optimizing the synthesis of this compound, as well as on developing new methods of synthesis. Additionally, further research could focus on developing new applications for this compound, such as in the synthesis of drugs and other pharmaceuticals. Finally, further research could focus on developing new methods of using this compound in lab experiments, such as in the study of enzyme kinetics, the structure and function of proteins, and the metabolism and transport of drugs.

Synthesis Methods

3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid can be synthesized using a variety of methods. One of the most common synthesis methods is the reaction of benzoic acid with 2-acetylhydrazine in aqueous acetic acid. This reaction yields this compound and water as the main products. Other methods of synthesis include the reaction of benzoic acid with 2-acetylhydrazine in ethanol, the reaction of benzoic acid with 2-acetylhydrazine in pyridine, and the reaction of benzoic acid with 2-acetylhydrazine in dimethylformamide.

Scientific Research Applications

3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, as well as in the synthesis of drugs and other pharmaceuticals. Additionally, it has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins. It has also been used in the study of the metabolism and transport of drugs, as well as in the study of the biochemical and physiological effects of drugs.

properties

IUPAC Name

3-(acetamidocarbamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-6(13)11-12-9(14)7-3-2-4-8(5-7)10(15)16/h2-5H,1H3,(H,11,13)(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFOIKSXCRQVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299730
Record name 3-[(2-acetylhydrazinyl)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67704-14-7
Record name NSC132323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(2-acetylhydrazinyl)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.